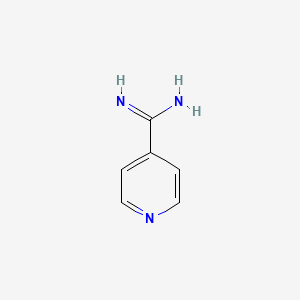
Isonicotinamidine
Cat. No. B1297283
Key on ui cas rn:
33278-46-5
M. Wt: 121.14 g/mol
InChI Key: BIJRUEBMNUUNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE030024
Procedure details


Following the procedure described in Example A-1 but using in place of isonicotinamidine a molar equivalent quantity in the appropriate pyridine carboxamidine, i.e., Q--C(=NH)NH2, the 4-amino-2-Q-pyrimidines of Examples A-10 through A-13 are obtained:


[Compound]
Name
4-amino-2-Q-pyrimidines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(N)(=N)[C:2]1C=C[N:5]=[CH:4][CH:3]=1.[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]([NH2:18])=[NH:17]>>[NH2:5][C:4]1[CH:3]=[CH:2][N:18]=[C:16]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][N:10]=2)[N:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=NC=C1)(=N)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=N)N
|
Step Three
[Compound]
|
Name
|
4-amino-2-Q-pyrimidines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=NC=C1)C1=NC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
